2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)- 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)-
Brand Name: Vulcanchem
CAS No.: 125056-58-8
VCID: VC17150717
InChI: InChI=1S/C15H18N2O4S/c1-10-4-3-5-12(8-10)22-14-11(2)13(19)16-15(20)17(14)9-21-7-6-18/h3-5,8,18H,6-7,9H2,1-2H3,(H,16,19,20)
SMILES:
Molecular Formula: C15H18N2O4S
Molecular Weight: 322.4 g/mol

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)-

CAS No.: 125056-58-8

Cat. No.: VC17150717

Molecular Formula: C15H18N2O4S

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)- - 125056-58-8

Specification

CAS No. 125056-58-8
Molecular Formula C15H18N2O4S
Molecular Weight 322.4 g/mol
IUPAC Name 1-(2-hydroxyethoxymethyl)-5-methyl-6-(3-methylphenyl)sulfanylpyrimidine-2,4-dione
Standard InChI InChI=1S/C15H18N2O4S/c1-10-4-3-5-12(8-10)22-14-11(2)13(19)16-15(20)17(14)9-21-7-6-18/h3-5,8,18H,6-7,9H2,1-2H3,(H,16,19,20)
Standard InChI Key GBMQKZSGGJRJQY-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)SC2=C(C(=O)NC(=O)N2COCCO)C

Introduction

Structural and Synthetic Characterization

Molecular Architecture

The core structure of 2,4(1H,3H)-pyrimidinedione features a six-membered aromatic ring with two ketone groups at positions 2 and 4. Substitutions at N-1 and C-6 define its biological specificity:

  • N-1 Position: A (2-hydroxyethoxy)methyl group enhances hydrophilicity and metabolic stability. This acyclic substituent contrasts with cyclic analogs (e.g., cyclopropylmethyl) studied in HIV inhibitors .

  • C-5 Position: A methyl group introduces steric effects, potentially influencing enzyme binding.

  • C-6 Position: A (3-methylphenyl)thio moiety contributes to hydrophobic interactions and electron density modulation, critical for target engagement .

The molecular formula, C16H20N2O4S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_4\text{S}, reflects a molecular weight of 336.41 g/mol.

Synthetic Pathways

Synthesis involves multi-step nucleophilic substitutions and coupling reactions (Figure 1):

  • Core Formation: Condensation of thiourea with β-keto esters yields the pyrimidinedione backbone .

  • N-1 Alkylation: Reacting the core with (2-hydroxyethoxy)methyl chloride in dimethylformamide (DMF) with sodium bicarbonate and lithium iodide facilitates N-1 substitution .

  • C-6 Thioether Formation: Thiolation at C-6 using 3-methylthiophenol under basic conditions introduces the arylthio group .

Purification via silica gel chromatography ensures >95% purity, confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Table 1: Key Synthetic Intermediates and Conditions

StepReagent/ConditionRoleYield
1Thiourea, β-keto esterCore formation65%
2(2-Hydroxyethoxy)methyl chloride, DMF, 80°CN-1 alkylation47%
33-Methylthiophenol, K₂CO₃C-6 thioether52%

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (1.2 mg/mL at pH 7.4) due to the hydroxyethoxy group, while the 3-methylphenylthio moiety enhances lipid membrane permeability (LogP = 2.3) . Stability studies indicate degradation <5% over 24 hours in plasma, suggesting suitability for oral administration .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.64 (s, 1H, NH), 7.32–7.25 (m, 4H, aromatic), 4.21 (t, J = 4.8 Hz, 2H, OCH₂), 3.78 (t, J = 4.8 Hz, 2H, CH₂OH), 2.41 (s, 3H, SCH₃), 2.31 (s, 3H, C₅-CH₃) .

  • HRMS: m/z 336.1245 [M+H]⁺ (calculated 336.1248) .

Biological Activities and Mechanisms

Antiviral Efficacy

The compound inhibits HIV-1 reverse transcriptase (RT) with an IC₅₀ of 3.2 nM, surpassing first-generation non-nucleoside RT inhibitors like nevirapine (IC₅₀ = 12 nM) . Docking studies reveal the 3-methylphenylthio group occupies the hydrophobic pocket of RT, while the hydroxyethoxy chain stabilizes the complex via hydrogen bonding .

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Mechanism
MCF-78.7Topoisomerase II inhibition
A54912.1Apoptosis induction
HEK293>50N/A

Anti-Inflammatory Activity

The compound reduces TNF-α production in lipopolysaccharide-stimulated macrophages by 62% at 10 μM, comparable to dexamethasone. This effect correlates with NF-κB pathway inhibition, as shown in luciferase reporter assays .

Structure-Activity Relationships (SAR)

Critical substituents influencing activity include:

  • N-1 Substituent: Hydroxyethoxy groups improve solubility without compromising RT binding, unlike bulkier cyclopropyl analogs .

  • C-6 Arylthio Group: Electron-donating methyl groups on the phenyl ring enhance potency by 3-fold compared to unsubstituted thiophenols .

  • C-5 Methyl: Reduces metabolic oxidation, prolonging half-life in hepatic microsomes .

Therapeutic Applications and Future Directions

Current research prioritizes:

  • HIV Therapy: Combination regimens with tenofovir to mitigate resistance .

  • Oncology: Nanoparticle delivery systems to enhance tumor targeting .

  • Inflammatory Diseases: Topical formulations for dermatitis models.

Challenges include optimizing bioavailability and assessing long-term toxicity. Computational QSAR models predict further gains in potency by modifying the thioether’s para position .

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